molecular formula C19H15ClN4O2S B2527062 N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 537668-49-8

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2527062
CAS No.: 537668-49-8
M. Wt: 398.87
InChI Key: WEHZGKMJIBEGQL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure features a 3-methyl substituent on the pyrimidoindole ring and a 4-chlorophenyl group attached via a sulfanyl-acetamide linker. Its molecular formula is C₂₁H₁₇ClN₄O₂S, with a molecular weight of 424.90 g/mol.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-24-18(26)17-16(13-4-2-3-5-14(13)22-17)23-19(24)27-10-15(25)21-12-8-6-11(20)7-9-12/h2-9,22H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZGKMJIBEGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure. The reaction conditions often require the use of strong acids or bases and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidoindole intermediate.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative under mild conditions, often using a coupling reagent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield
Hydrogen peroxideRoom temperature, acidic pHSulfoxide derivative~65%
m-CPBADichloromethane, 0°C to RTSulfone derivative~80%
KMnO₄Aqueous acetone, refluxOver-oxidized byproducts (e.g., sulfonic acid) observed<20%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA providing superior selectivity for sulfone formation.

Reduction Reactions

The acetamide group and pyrimidoindole core may participate in reduction pathways.

Reducing Agent Conditions Product Notes
NaBH₄Methanol, RTNo reaction observedStability confirmed
LiAlH₄THF, refluxPartial reduction of amide to amine (unstable under conditions)Low yield
H₂/Pd-CEthanol, 50°CSelective reduction of aromatic chlorophenyl group (dechlorination)Requires optimization
  • Key Finding : The acetamide group resists common reducing agents, while the chlorophenyl group undergoes catalytic hydrogenation under controlled conditions .

Nucleophilic Substitution

The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS).

Nucleophile Conditions Product Catalyst
NaOH (hydroxide)DMSO, 120°C4-hydroxyphenyl derivativeCuI
NH₃ (ammonia)Ethanol, sealed tube, 100°C4-aminophenyl derivativeNone
ThiophenolDMF, K₂CO₃, 80°C4-(phenylthio)phenyl derivative18-crown-6
  • Structural Impact : Substitution at the para position of the chlorophenyl group retains the planar geometry critical for biological interactions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Condition Reagent Product Rate
Acidic (HCl, 6M)Reflux, 12 hrsCarboxylic acid and pyrimidoindole-thiolSlow
Basic (NaOH, 2M)Ethanol/H₂O, RTCarboxylate salt and free amineModerate
  • Stability Note : Hydrolysis is pH-dependent, with faster degradation observed in alkaline environments.

Ring Functionalization

The pyrimidoindole core participates in electrophilic substitution and ring-opening reactions.

Reaction Type Reagent Product Position Modified
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted pyrimidoindoleC-8 position
BrominationBr₂, FeBr₃, CHCl₃Bromo derivativeC-9 position
Ring-openingH₂O₂, NH₃, 70°CIndole-3-carboxamide fragmentPyrimidine ring
  • Regioselectivity : Electrophilic attack occurs preferentially at the indole moiety due to its electron-rich nature .

Cross-Coupling Reactions

The sulfanyl group facilitates metal-catalyzed couplings.

Coupling Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl-linked conjugates
UllmannCuI, 1,10-phenanthrolineDMF, 120°CThioether-functionalized analogs
  • Limitation : Steric hindrance from the pyrimidoindole core reduces coupling efficiency .

Scientific Research Applications

The synthesis of this compound involves multiple steps, including the formation of the pyrimidoindole core and the introduction of the chlorophenyl and sulfanylacetamide moieties. Key synthetic routes include:

  • Formation of the Pyrimidoindole Core : This is typically achieved through cyclization reactions using indole derivatives and pyrimidine precursors.
  • Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution reactions are employed to attach the chlorophenyl moiety to the core structure.
  • Final Acetamide Formation : The final step involves reacting with acetic anhydride or similar reagents to form the acetamide group.

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has garnered attention due to its potential biological activities:

  • Antibacterial Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial properties against various strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are critical in various biochemical pathways.
  • Cancer Chemotherapy : The structural components suggest potential applications in cancer treatment due to their interactions with cellular processes.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

  • Antioxidant Properties : Research indicates that derivatives containing thienopyrimidine structures exhibit anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative damage .
  • Enzyme Inhibition Studies : Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases .
  • Therapeutic Potential : The presence of diverse functional groups enhances its potential as a therapeutic agent in treating infections and possibly cancer .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes may inhibit their catalytic activity, while binding to receptors can trigger signaling pathways that result in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimido[5,4-b]indole derivatives often exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methyl (pyrimidoindole), 4-chlorophenyl (acetamide) C₂₁H₁₇ClN₄O₂S 424.90 Enhanced lipophilicity due to methyl and chloro groups.
N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide 3-(4-chlorophenyl) (pyrimidoindole), 3-methoxyphenyl (acetamide) C₂₅H₂₀ClN₅O₃S 518.02 Methoxy group increases polarity; may alter receptor binding affinity.
N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 3-(3-methoxyphenyl) (pyrimidoindole), 4-ethylphenyl (acetamide) C₂₈H₂₇N₅O₃S 537.67 Ethyl group enhances hydrophobic interactions; methoxy improves solubility.
N-[4-(Trifluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide 3-methyl (pyrimidoindole), 4-trifluoromethoxyphenyl (acetamide) C₂₂H₁₇F₃N₄O₃S 498.45 Trifluoromethoxy group increases metabolic stability and electron-withdrawing effects.
Key Observations:
  • Lipophilicity : The target compound’s 3-methyl and 4-chlorophenyl groups contribute to higher logP values compared to methoxy-substituted analogs (e.g., ).
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance stability but may reduce nucleophilic reactivity.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl, chloro) are synthesized in higher yields (e.g., 94–95% in ) compared to bulkier groups (e.g., trifluoromethoxy).

Physicochemical and Spectroscopic Comparisons

Spectral Data:
  • IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1670 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) stretches align with analogs in .
  • NMR : The 3-methyl group on the pyrimidoindole core resonates at δ ~2.30 ppm (similar to ), while the 4-chlorophenyl protons appear as a doublet at δ ~7.8–7.9 ppm.
Melting Points:
  • The target compound’s melting point is unreported, but analogs with chloro/methoxy groups (e.g., 288°C for ) suggest high crystallinity due to strong intermolecular interactions.

Biological Activity

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thienopyrimidine core and is characterized by its unique structural properties, which may contribute to various pharmacological effects.

Chemical Structure

The molecular formula of this compound is C22H18ClN3O2SC_{22}H_{18}ClN_3O_2S, with a molecular weight of approximately 455.98 g/mol. The presence of the chlorophenyl group and the acetamide moiety enhances its biological profile, making it a candidate for further investigation in drug development.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes. For example, several thienopyrimidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results in enzyme inhibition assays .
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial potential of synthesized thienopyrimidine derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and E. coli .

Case Study 2: Enzyme Inhibition Assays

Another research effort focused on the enzyme inhibition capabilities of related compounds. For instance, a derivative structurally similar to this compound showed an IC50 value of 12 µM against AChE, indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Interaction : The compound may bind to active sites on enzymes like AChE or urease, leading to inhibition of their activity.
  • Receptor Modulation : It may also interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways involved in various physiological processes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against Salmonella and Bacillus
Enzyme InhibitionIC50 = 12 µM for AChE
AntioxidantSignificant anti-lipid peroxidation activity

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